molecular formula C12H18N2O B14115194 1-(4-Methoxyphenyl)-4-methylpiperazine

1-(4-Methoxyphenyl)-4-methylpiperazine

Cat. No.: B14115194
M. Wt: 206.28 g/mol
InChI Key: STFZXSYENJXMQE-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-methylpiperazine is a chemical compound that belongs to the piperazine class. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a piperazine ring with a methyl substitution. This compound is known for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-4-methylpiperazine typically involves the reaction of 4-methoxyaniline with 1-chloro-4-methylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated derivatives, amines, and substituted piperazines .

Scientific Research Applications

1-(4-Methoxyphenyl)-4-methylpiperazine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of agrochemicals and dyestuffs

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-methylpiperazine involves its interaction with specific molecular targets. It has been shown to inhibit the reuptake of monoamine neurotransmitters, thereby increasing their levels in the synaptic cleft. This action is similar to that of certain antidepressants and stimulants . Additionally, it may act as a nonselective serotonin receptor agonist, contributing to its pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Methoxyphenyl)-4-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4-methylpiperazine

InChI

InChI=1S/C12H18N2O/c1-13-7-9-14(10-8-13)11-3-5-12(15-2)6-4-11/h3-6H,7-10H2,1-2H3

InChI Key

STFZXSYENJXMQE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)OC

Origin of Product

United States

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